双(氯甲基)醚

概述

描述

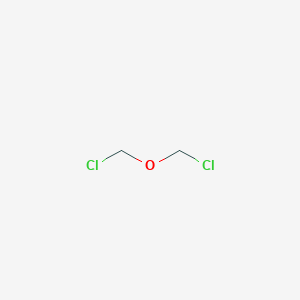

Bis(chloromethyl)ether is an organic compound with the chemical formula (ClCH₂)₂O. It is a colorless liquid with a strong, unpleasant odor. This compound belongs to the class of chloroalkyl ethers and was once produced on a large scale. due to its highly carcinogenic nature, its production has significantly decreased .

科学研究应用

Historical Context and Chemical Properties

BCME (CAS No. 542-88-1) is known for its role in the production of polymers, resins, and textiles. Historically, it was used extensively in the manufacture of various chemical products. Its chemical structure allows it to participate in reactions that form ether linkages, making it valuable in synthetic organic chemistry .

Current Applications

Despite its hazardous nature, BCME is still employed in specific contexts:

- Laboratory Reagent : BCME is utilized as a reagent in organic synthesis, particularly for the preparation of chloromethylated compounds and polymers .

- Manufacturing Processes : It has applications in fully enclosed systems within manufacturing facilities where strict safety protocols are implemented to mitigate exposure risks .

Polymer Chemistry

BCME has been instrumental in polymer chemistry, particularly in synthesizing chloromethylated polymers. These polymers can be further modified to enhance their properties for specific applications such as:

- Ion-Exchange Resins : BCME is used to create resins that facilitate ion exchange processes, crucial for water purification and chemical separation techniques.

- Textile Treatments : Historically, BCME was involved in treating textiles to impart flame-retardant properties .

Toxicological Studies

Research into the toxicological effects of BCME has provided significant insights into its carcinogenic potential. Numerous studies have linked occupational exposure to increased risks of lung cancer among workers handling BCME or related compounds. Key findings include:

- Carcinogenicity : Epidemiological studies indicate a strong correlation between BCME exposure and the development of lung cancer, particularly small-cell lung carcinoma. The latency period for cancer development can be 15-20 years post-exposure .

- Animal Studies : Laboratory studies have shown that exposure to BCME leads to respiratory tract tumors in rats and mice, highlighting its potent carcinogenic properties .

Health Risks and Regulatory Status

The health risks associated with BCME are profound. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of carcinogenicity in humans . Regulatory bodies have imposed stringent guidelines on its use:

- Occupational Safety : The National Institute for Occupational Safety and Health (NIOSH) recommends monitoring exposure levels due to significant health risks at concentrations above 0.5 ppm .

- Environmental Impact : BCME has a relatively short half-life in air and water; however, its potential for bioaccumulation raises concerns regarding environmental contamination and human exposure through various pathways .

Case Study 1: Occupational Exposure

A study conducted among workers in the chemical manufacturing industry revealed a tenfold increase in lung cancer risk among those exposed to BCME over extended periods. This study underscores the need for stringent workplace safety measures and regular health monitoring.

Case Study 2: Environmental Assessments

In environmental assessments related to construction projects, BCME was identified as a hazardous material requiring careful management during demolition and renovation activities. Specific protocols were developed to minimize exposure risks during these operations .

作用机制

Target of Action

Bis(chloromethyl)ether (BCME) is a highly reactive compound that primarily targets the respiratory tract and nervous system . It is known to be a potent carcinogen, with chronic exposure linked to an increased risk of lung cancer .

Mode of Action

BCME is an alkylating agent , which means it introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning. This can lead to the corruption of normal cellular pathways, leading to the acquisition of tumoral capabilities .

Biochemical Pathways

Its role as an alkylating agent suggests that it may interfere with dna replication and protein synthesis, leading to cell death or uncontrolled cell growth .

Pharmacokinetics

BCME is a volatile compound that readily evaporates into the air . It dissolves easily in water, but degrades rapidly

Result of Action

The primary result of BCME action is cellular damage, leading to carcinogenesis . Chronic exposure has been linked to symptoms such as chronic bronchitis, chronic coughing, and reduced respiratory function . In severe cases, it can lead to the development of lung cancer .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BCME. It evaporates quickly into the air where it is broken down by reactions with other chemicals and sunlight . It is also removed from air by rain . In water, BCME dissolves and is very quickly broken down . Therefore, the presence and concentration of BCME in the environment can be influenced by factors such as temperature, humidity, and sunlight.

生化分析

Biochemical Properties

Bis(chloromethyl)ether is known to be a highly reactive chemical that introduces alkyl radicals into biologically active molecules, thereby preventing their proper functioning . It is also known to induce a process of carcinogenesis by corrupting normal cellular pathways, leading to the acquisition of tumoral capabilities .

Cellular Effects

Chronic exposure to Bis(chloromethyl)ether has been linked to an increased risk of lung cancer . In animals, breathing Bis(chloromethyl)ether caused breathing problems and lung damage . Extreme irritability was also seen in rats and hamsters .

Molecular Mechanism

It is known to be a powerful carcinogen with a short latency period . It is also known to be highly reactive, introducing alkyl radicals into biologically active molecules and thereby preventing their proper functioning .

Temporal Effects in Laboratory Settings

Bis(chloromethyl)ether does not last long in the environment. It evaporates quickly into air where it is broken down by reactions with other chemicals and sunlight . It is also removed from air by rain . In water, Bis(chloromethyl)ether dissolves and is very quickly broken down .

Dosage Effects in Animal Models

In animal studies, rodents exposed through inhalation to Bis(chloromethyl)ether have been found to have an increased incidence of respiratory tract malignancies . The effects of Bis(chloromethyl)ether vary with different dosages, and toxic or adverse effects have been observed at high doses .

Transport and Distribution

Bis(chloromethyl)ether is a volatile compound that can easily evaporate into the air . It is also soluble in organic solvents . The specific transporters or binding proteins it interacts with, as well as its effects on localization or accumulation within cells and tissues, are not well known.

准备方法

Bis(chloromethyl)ether can be synthesized through several methods. One common synthetic route involves the reaction of paraformaldehyde with a mixture of chlorosulfonic acid and sulfuric acid. The reaction is typically carried out at low temperatures (0-5°C) to control the exothermic nature of the process . Another method involves the Blanc chloromethylation reaction, where formaldehyde and concentrated hydrochloric acid are mixed, resulting in bis(chloromethyl)ether as a byproduct .

化学反应分析

Bis(chloromethyl)ether undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atoms.

Hydrolysis: In the presence of water, it decomposes to form hydrochloric acid and formaldehyde.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s reactivity is primarily due to its chloroalkyl groups.

Common reagents used in these reactions include water, nucleophiles like amines, and acids. The major products formed depend on the specific reaction conditions but often include chlorinated organic compounds and formaldehyde derivatives .

相似化合物的比较

Bis(chloromethyl)ether is similar to other chloroalkyl ethers, such as chloromethyl methyl ether and benzyl chloromethyl ether. bis(chloromethyl)ether is more potent in its carcinogenic effects. Its uniqueness lies in its high reactivity and ability to act as a crosslinking agent in various industrial applications .

Similar Compounds

- Chloromethyl methyl ether

- Benzyl chloromethyl ether

- Oxybis(chloromethane)

生物活性

Bis(chloromethyl) ether (BCME), a chemical compound with significant industrial applications, has been the subject of extensive research due to its toxicological profile and potential health risks. This article aims to provide a comprehensive overview of the biological activity of BCME, focusing on its carcinogenic properties, effects on human health, and the underlying mechanisms of toxicity.

BCME is a colorless liquid that is highly reactive, primarily hydrolyzing to formaldehyde and hydrochloric acid upon contact with water. This rapid hydrolysis limits its systemic absorption but results in significant local tissue damage, particularly in the respiratory tract. The compound is classified as a potent alkylating agent, which can lead to DNA damage and subsequent carcinogenesis.

Carcinogenicity

Numerous studies have established BCME as a human carcinogen . The International Agency for Research on Cancer (IARC) has classified it as Group 1, indicating sufficient evidence of carcinogenicity in humans. Occupational exposure studies have demonstrated a strong correlation between BCME exposure and an increased incidence of lung cancer, particularly small-cell lung carcinoma. The latency period for cancer development is typically 15-20 years post-exposure, with risks escalating with cumulative exposure levels .

Table 1: Summary of Carcinogenic Studies

| Study Reference | Study Type | Findings |

|---|---|---|

| Collingwood et al. (1987) | Occupational Study | Increased lung cancer incidence among exposed workers. |

| Kuschner et al. (1975) | Animal Study | Lung tumors in rats exposed to 0.1 ppm for 4 weeks. |

| Leong et al. (1981) | Long-term Exposure | No respiratory alterations at low concentrations but severe effects at higher doses. |

Respiratory System

Exposure to BCME vapors has been linked to significant respiratory distress, including irritation of the nose, throat, and lungs. High-level inhalation can cause severe pulmonary edema and hemorrhage, leading to fatalities in animal models . Chronic exposure is associated with conditions such as chronic bronchitis and impaired lung function .

Neurological Effects

Animal studies have indicated that BCME exposure can lead to neurological symptoms such as irritability and subarachnoid hemorrhaging. These effects are particularly pronounced at lethal concentrations, suggesting that the nervous system may also be a target for toxicity .

Case Studies

A notable case study involved workers in industries using chloromethyl methyl ether (CMME), which often contains BCME as a contaminant. Epidemiological data revealed that these workers exhibited a significantly higher incidence of lung cancer compared to the general population, with relative risks exceeding tenfold among those with prolonged exposure .

Genotoxicity

Research into the genotoxic effects of BCME has yielded mixed results. While some studies indicate that BCME can induce unscheduled DNA synthesis in human fibroblasts in vitro, others suggest that its rapid hydrolysis may hinder accurate assessment of its genotoxic potential in vivo .

Table 2: Genotoxicity Studies Overview

| Study Reference | Methodology | Findings |

|---|---|---|

| Leong et al. (1981) | Chromosomal Analysis | No significant chromosomal abnormalities observed in rats exposed to low concentrations. |

| IARC (2012) | In vitro Studies | Induced DNA damage in human cell lines under specific conditions. |

属性

IUPAC Name |

chloro(chloromethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4Cl2O/c3-1-5-2-4/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQGCQVOJVTVLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4Cl2O, (CH2Cl)2O | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020173 | |

| Record name | bis(Chloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dichlorodimethyl ether, symmetrical appears as a colorless volatile liquid with a chloroform-like odor. Toxic by inhalation, skin absorption and ingestion. Dangerous fire risk - flash point below 0 °F. Vapors much denser than air. Insoluble in water and denser than water. Used to make paints and varnish, and as a solvent., Colorless liquid with a suffocating odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with a suffocating odor. | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

223 °F at 760 mmHg (EPA, 1998), 104 °C, 104-106 °C, 223 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

Less than 66.2F (EPA, 1998), Flash point < 19 °C, <19 °C (closed cup), <66 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

Reacts with water (NIOSH, 2023), In water, 1,020 mg/L at 25 °C, In water, 2.20X10+4 mg/L at 25 °C, Miscible with ethanol, ethyl ether, Miscible with many organic solvents, Solubility in water: reaction | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.315 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.323 g/cu cm at 15 °C, Density: 1.315 at 20 °C/4 °C, Relative density (water = 1): 1.3, 1.32 | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.0 (Air = 1), Relative vapor density (air = 1): 4.0 | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

30 mmHg at 71.6 °F (EPA, 1998), 29.4 [mmHg], 29.4 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 3.9, 30 mmHg at 72 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/278 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

One ... "commercial" /grade/ ... contained traces of carbonyl-containing impurity. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

542-88-1 | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloromethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(chloromethyl) ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542881 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis (chloromethyl) ether | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/bis-chloromethyl-ether-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Methane, 1,1'-oxybis[1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | bis(Chloromethyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybis[chloromethane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(CHLOROMETHYL)ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77382IHE37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Ether, bis(chloromethyl) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/KN180858.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-42.7 °F (EPA, 1998), -41.5 °C, -42 °C, -43 °F | |

| Record name | DICHLORODIMETHYL ETHER, SYMMETRICAL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3146 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(chloromethyl) ether | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | bis(CHLOROMETHYL) ETHER | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0237 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | BIS(CHLOROMETHYL) ETHER | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/400 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key toxicological concerns associated with Bis(chloromethyl)ether?

A1: BCME is a potent carcinogen, primarily targeting the respiratory tract. [, , ] Inhalation of BCME has been linked to a significantly increased risk of lung cancer, particularly small-cell carcinoma. [, , ] Even short-term exposures can lead to tumor development. [] BCME's carcinogenicity was initially observed in laboratory animals [, , ] and later confirmed in human epidemiological studies. [, ]

Q2: Are there safe exposure levels for Bis(chloromethyl)ether?

A2: Due to its potency as a carcinogen, no safe exposure level for BCME can be established. [, ] Even low-level exposure poses a significant cancer risk.

Q3: What types of cancers are associated with Bis(chloromethyl)ether exposure?

A3: BCME exposure is strongly associated with lung cancer, particularly small-cell carcinoma. [, ] Studies on workers exposed to BCME have shown a significantly elevated risk for this aggressive form of lung cancer. [] Additionally, animal studies have revealed that BCME can induce tumors in the nasal cavity. [, ]

Q4: What are the typical latency periods for Bis(chloromethyl)ether-induced cancers?

A4: The latency period can vary, but studies have reported an average of 13.5 years between exposure and lung cancer diagnosis. [] Importantly, some cases developed lung cancer after just 23 months of exposure, highlighting the need for vigilance even with short-term exposure. []

Q5: What other health effects can Bis(chloromethyl)ether exposure cause?

A5: Aside from cancer, BCME is a strong irritant to the respiratory tract. [] Acute exposures can lead to symptoms like coughing, shortness of breath, and pulmonary edema. [] Chronic low-level exposure may contribute to respiratory irritation and lung function decline.

Q6: How is Bis(chloromethyl)ether formed?

A6: BCME can form spontaneously under certain conditions. [] One significant pathway involves the reaction of formaldehyde with hydrogen chloride. [, , ] This reaction is of particular concern in industrial settings where these chemicals are present.

Q7: In what industrial processes might Bis(chloromethyl)ether be found?

A7: BCME has been identified as a contaminant in technical-grade chloromethyl methyl ether, which was previously used in chemical manufacturing. [, , ] It can also form unintentionally in processes involving formaldehyde and hydrochloric acid, such as textile treatment with flame retardants. [, ]

Q8: Are there consumer products that may contain or release Bis(chloromethyl)ether?

A8: While BCME itself is not directly used in consumer products, certain mosquito coils containing the synergist octachlorodipropyl ether (S-2) have been found to release BCME during burning. [] This is due to the formation of formaldehyde and hydrogen chloride as combustion byproducts.

Q9: What analytical techniques are used to detect and quantify Bis(chloromethyl)ether?

A9: Gas chromatography coupled with electron capture detection (GC-EC) is widely used for BCME analysis. [, , ] This method typically involves pre-concentration on adsorbent tubes, solvent desorption, and derivatization with a fluorinated reagent to enhance detectability. [, ]

Q10: What are the challenges in analyzing trace levels of Bis(chloromethyl)ether?

A10: BCME's high reactivity and volatility make it challenging to analyze at trace levels. [, ] It tends to degrade quickly in the environment and can be lost during sampling and analysis. [] Sophisticated analytical techniques and careful sample handling are crucial for accurate measurements.

Q11: What are the advantages of using mass spectrometry for Bis(chloromethyl)ether analysis?

A11: Mass spectrometry (MS) coupled with gas chromatography offers high sensitivity and selectivity for BCME detection. [] It enables the identification and quantification of BCME even at extremely low concentrations, improving the reliability of measurements in complex matrices.

Q12: How does the structure of Bis(chloromethyl)ether contribute to its reactivity and carcinogenicity?

A12: BCME's structure contains two highly reactive chloromethyl groups attached to a central oxygen atom. [, ] This makes it a powerful alkylating agent, capable of reacting with biological molecules like DNA, leading to mutations and cancer development. []

Q13: Are there safer alternatives to Bis(chloromethyl)ether for its former applications?

A13: Yes, safer alternatives have largely replaced BCME in its former industrial uses. [] For instance, in the production of ion-exchange resins, alternative synthesis routes and less hazardous reagents are now employed.

Q14: Have any structure-activity relationship studies been conducted on Bis(chloromethyl)ether analogs?

A14: Yes, studies have investigated the carcinogenicity of BCME analogs with modifications to the halogen atom, the length of the alkyl chain, and the central heteroatom. [] These studies aim to understand the structural features responsible for BCME's potency and identify potentially less harmful alternatives.

Q15: What are the occupational exposure limits for Bis(chloromethyl)ether?

A15: Due to its carcinogenicity, many countries, including the United States, have classified BCME as a prohibited substance in the workplace. [, ] This means that any detectable exposure is considered unacceptable, and stringent controls are required to prevent its formation and release.

Q16: What measures can be taken to prevent the formation of Bis(chloromethyl)ether in industrial settings?

A16: Minimizing the presence of both formaldehyde and hydrogen chloride in the same process stream is crucial. [, ] Using alternative reagents and reaction pathways that do not involve these precursors can effectively prevent BCME formation. Implementing engineering controls, such as ventilation and closed systems, can further minimize the risk of exposure.

Q17: What is known about the environmental fate and degradation of Bis(chloromethyl)ether?

A17: BCME is a reactive compound that breaks down relatively quickly in the environment, particularly in the presence of water. [, ] It is not expected to persist for long periods in air or water, but its potential to form from precursor chemicals in various environmental compartments remains a concern.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。